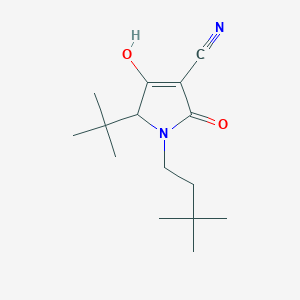
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by the presence of four boron-containing dioxaborinane groups attached to the phenyl rings of the porphyrin core. These unique structural features endow the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction between pyrrole and an aldehyde, often under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Attachment of Dioxaborinane Groups: The final step involves the attachment of dioxaborinane groups to the phenyl rings through a boronation reaction using boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins, oxo-derivatives, and reduced forms of the compound .
科学的研究の応用
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
作用機序
The compound exerts its effects through various mechanisms:
Catalysis: Acts as a catalyst by facilitating electron transfer and stabilizing transition states.
Photosensitization: Absorbs light energy and transfers it to other molecules, generating reactive oxygen species that can induce cell damage.
Binding to Biomolecules: Interacts with proteins and nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to the presence of dioxaborinane groups, which enhance its chemical reactivity and stability. These groups also impart unique optical and electronic properties, making the compound suitable for specialized applications in catalysis, photochemistry, and materials science .
特性
分子式 |
C64H66B4N4O8 |
|---|---|
分子量 |
1062.5 g/mol |
IUPAC名 |
5,10,15,20-tetrakis[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H66B4N4O8/c1-61(2)33-73-65(74-34-61)45-17-9-41(10-18-45)57-49-25-27-51(69-49)58(42-11-19-46(20-12-42)66-75-35-62(3,4)36-76-66)53-29-31-55(71-53)60(44-15-23-48(24-16-44)68-79-39-64(7,8)40-80-68)56-32-30-54(72-56)59(52-28-26-50(57)70-52)43-13-21-47(22-14-43)67-77-37-63(5,6)38-78-67/h9-32,69,72H,33-40H2,1-8H3 |
InChIキー |
IVEXRROXBFRABK-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCC(CO9)(C)C)C1=CC=C(C=C1)B1OCC(CO1)(C)C)C=C5)C1=CC=C(C=C1)B1OCC(CO1)(C)C)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)

![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)


![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)


![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
